An In-depth Technical Guide to 1-Benzyl-3,3-difluoropyrrolidine Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Benzyl-3,3-difluoropyrrolidine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Pyrrolidine Scaffolds
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity for biological targets.[1] The pyrrolidine ring is a privileged scaffold, appearing in numerous natural products and pharmaceuticals. The strategic placement of a gem-difluoro group at the 3-position of the pyrrolidine ring, as seen in 1-Benzyl-3,3-difluoropyrrolidine hydrochloride, offers a unique combination of properties. This modification can induce favorable conformational changes and block metabolic oxidation at that position, thereby enhancing the pharmacokinetic profile of drug candidates.[1] This guide provides a comprehensive technical overview of 1-Benzyl-3,3-difluoropyrrolidine hydrochloride, a key building block for the synthesis of advanced pharmaceutical agents.
Chemical and Physical Properties
1-Benzyl-3,3-difluoropyrrolidine hydrochloride is a stable, crystalline solid at room temperature. Its core structure consists of a pyrrolidine ring, a benzyl group attached to the nitrogen atom, and a gem-difluoro substitution at the 3-position. The hydrochloride salt form enhances its stability and handling properties.
| Property | Value | Source |
| CAS Number | 862416-37-3 | [2][3] |
| Molecular Formula | C₁₁H₁₄ClF₂N | [2][3] |
| Molecular Weight | 233.69 g/mol | [2][3] |
| Boiling Point | 229.9°C at 760 mmHg (for free base) | [2] |
| Purity | ≥95% | [2] |
| Storage | Room temperature, under inert gas | [2] |
| Canonical SMILES | C1CN(CC1(F)F)CC2=CC=CC=C2.Cl | [3] |
| InChI Key | DMDXILXXSNPPKZ-UHFFFAOYSA-N | [3] |
Synthesis and Manufacturing
A practical synthesis of 3,3-difluoropyrrolidine has been reported, which involves the cyclization to form N-benzyl-3,3-difluoropyrrolidinone, followed by reduction.[2] This intermediate is pivotal for accessing the target compound.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Inferred)
Step 1: Synthesis of 1-Benzyl-3,3-difluoropyrrolidine (Reductive Amination)
Reductive amination is a robust method for the formation of C-N bonds and is well-suited for this transformation.[4][5][6][7]
-
To a solution of 3,3-difluoropyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (1.0-1.2 eq).
-
The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) is added portion-wise to the reaction mixture. This reducing agent is particularly effective for reductive aminations.[5]
-
The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product, 1-benzyl-3,3-difluoropyrrolidine, can be purified by flash column chromatography on silica gel.
Step 2: Formation of 1-Benzyl-3,3-difluoropyrrolidine Hydrochloride
-
The purified 1-benzyl-3,3-difluoropyrrolidine free base is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
A solution of hydrochloric acid in diethyl ether (e.g., 2 M) is added dropwise with stirring until precipitation is complete.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 1-benzyl-3,3-difluoropyrrolidine hydrochloride as a crystalline solid.
Predicted Spectral Properties
As experimental spectral data for 1-Benzyl-3,3-difluoropyrrolidine hydrochloride is not publicly available, the following section provides predicted spectral characteristics based on the analysis of its structural components and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group and the aliphatic protons of the pyrrolidine ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | Typical range for monosubstituted benzene ring protons.[8][9][10] |
| Benzylic (N-CH₂) | ~3.60 - 3.80 | Singlet | Deshielded by the adjacent nitrogen and aromatic ring. |
| Pyrrolidine (C2-H₂) | ~2.80 - 3.00 | Triplet | Adjacent to the nitrogen atom. |
| Pyrrolidine (C5-H₂) | ~2.70 - 2.90 | Triplet | Adjacent to the nitrogen atom. |
| Pyrrolidine (C4-H₂) | ~2.10 - 2.30 | Multiplet | Coupled to protons on C5 and influenced by the gem-difluoro group. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the signals from the benzyl group and the pyrrolidine ring, with the C3 carbon showing a characteristic triplet due to coupling with the two fluorine atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling | Notes |
| Aromatic (C₆H₅) | 127 - 138 | - | Multiple signals expected for the aromatic carbons.[11][12] |
| Pyrrolidine (C3) | 120 - 125 | Triplet (¹JCF) | The gem-difluoro substitution causes a significant downfield shift and a large one-bond C-F coupling constant. |
| Benzylic (N-CH₂) | 58 - 62 | - | |
| Pyrrolidine (C2, C5) | 50 - 55 | - | Carbons adjacent to the nitrogen. |
| Pyrrolidine (C4) | 35 - 40 | Triplet (²JCF) | Two-bond coupling to the fluorine atoms is expected. |
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique that will provide a clear signal for the difluoro group.[13][14][15][16][17]
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrrolidine (C3-F₂) | -90 to -110 | Triplet | The chemical shift is typical for aliphatic gem-difluoro compounds. The signal will be split into a triplet by the two adjacent protons on C4.[18] |
Mass Spectrometry
Under electrospray ionization (ESI-MS), the compound is expected to show a prominent molecular ion for the free base. The fragmentation pattern will likely be dominated by the loss of the benzyl group.
| Ion | Predicted m/z | Fragmentation Pathway |
| [M+H]⁺ (free base) | 200.12 | Protonated molecule |
| [M-C₇H₇]⁺ | 109.05 | Loss of the benzyl radical |
| [C₇H₇]⁺ | 91.05 | Benzyl cation (tropylium ion) |
The fragmentation of protonated benzylamines typically involves the formation of a benzyl cation (m/z 91) as a major fragment.[19][20][21][22][23]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the aromatic ring, the C-N bond, the C-F bonds, and the N-H stretch of the hydrochloride salt.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (salt) | 2400 - 2800 (broad) | Characteristic of a secondary amine hydrochloride. |
| Aromatic C-H Stretch | 3000 - 3100 | |
| Aliphatic C-H Stretch | 2850 - 2960 | |
| Aromatic C=C Bending | 1450 - 1600 | |
| C-F Stretch | 1000 - 1200 | Strong absorptions are expected for the C-F bonds. |
Reactivity and Chemical Behavior
The chemical reactivity of 1-Benzyl-3,3-difluoropyrrolidine hydrochloride is dictated by the interplay of the pyrrolidine ring, the N-benzyl group, and the gem-difluoro moiety.
-
N-Debenzylation: The benzyl group can be removed under various conditions, most commonly through catalytic hydrogenation (e.g., using Pd/C and H₂). This unmasks the secondary amine of the 3,3-difluoropyrrolidine, allowing for further functionalization. This is a crucial step in many synthetic sequences where the benzyl group serves as a protecting group.
-
Nucleophilicity of the Nitrogen: The nitrogen atom of the free base is nucleophilic and can participate in reactions such as alkylations, acylations, and couplings, allowing for the introduction of diverse substituents.
-
Influence of the Gem-Difluoro Group: The two fluorine atoms are strong electron-withdrawing groups. This reduces the basicity of the pyrrolidine nitrogen compared to its non-fluorinated counterpart. This electronic effect can also influence the reactivity of adjacent positions.
-
Stability: The C-F bonds are very strong, making the difluoro group highly stable under most reaction conditions. This stability is a key reason for its incorporation into drug candidates.
Reactivity Workflow: Debenzylation and Further Functionalization
Caption: Key transformations of the title compound in synthesis.
Applications in Drug Discovery and Development
1-Benzyl-3,3-difluoropyrrolidine hydrochloride serves as a valuable intermediate in the synthesis of complex molecules for drug discovery.[1] The 3,3-difluoropyrrolidine moiety is a bioisostere for the pyrrolidine ring and can be found in a variety of biologically active compounds.
-
CNS Disorders: The pyrrolidine scaffold is common in drugs targeting the central nervous system. The introduction of the gem-difluoro group can improve blood-brain barrier penetration and metabolic stability.
-
Enzyme Inhibitors: The unique conformational and electronic properties imparted by the difluoro group can lead to enhanced binding affinity and selectivity for enzyme targets. Patents have been filed for compounds containing the 3,3-difluoropyrrolidine scaffold as JAK inhibitors and for other therapeutic targets.[24]
-
Metabolic Blocking: The C-F bonds are resistant to metabolism by cytochrome P450 enzymes. Placing the CF₂ group at a site that is prone to metabolic oxidation can significantly increase the half-life of a drug candidate.
While specific drugs synthesized directly from 1-Benzyl-3,3-difluoropyrrolidine hydrochloride are not explicitly detailed in the public domain, numerous patents describe the use of the 3,3-difluoropyrrolidine core in the development of novel therapeutics, highlighting the importance of this structural motif.[24][25][26][27][28]
Safety and Handling
Based on the Safety Data Sheet (SDS) for 1-Benzyl-3,3-difluoropyrrolidine hydrochloride, the following handling precautions should be observed.
-
Hazard Identification: The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
-
-
First Aid Measures:
-
After Inhalation: Move to fresh air.
-
After Skin Contact: Wash off with soap and plenty of water.
-
After Eye Contact: Rinse cautiously with water for several minutes.
-
After Ingestion: Rinse mouth. Do NOT induce vomiting.
-
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It should be stored under an inert gas.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
For research and development use only. Not for human or veterinary use.
Conclusion
1-Benzyl-3,3-difluoropyrrolidine hydrochloride is a strategically important building block in medicinal chemistry. The presence of the gem-difluoro group on the pyrrolidine ring offers significant advantages in tuning the physicochemical and pharmacokinetic properties of drug candidates. While detailed experimental data for this specific compound is limited in the public literature, its synthesis, reactivity, and spectral properties can be reliably inferred from established chemical principles and data from analogous structures. As the demand for more metabolically robust and efficacious drugs continues to grow, the utility of fluorinated scaffolds like the one presented in this guide is expected to increase, making 1-Benzyl-3,3-difluoropyrrolidine hydrochloride a valuable tool for drug development professionals.
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